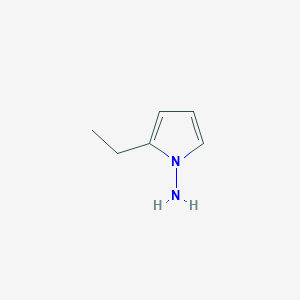
2-chloro-N-(2-éthyl-6-méthylphényl)acétamide
Vue d'ensemble
Description
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a white crystalline solid that is slightly soluble in ethanol and acetone . This compound is primarily used as an intermediate in the synthesis of herbicides such as acetochlor, metolachlor, and alachlor .
Applications De Recherche Scientifique
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is the elongation process of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . VLCFAs are essential components of lipids, which are crucial for the structure and function of cell membranes.
Mode of Action
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide acts as a selective pre-emergence herbicide . It inhibits the elongation of C18 and C16 fatty acids species, thereby preventing the formation of VLCFAs . This disruption in the synthesis of VLCFAs affects the integrity of the cell membranes, leading to the death of the target organisms.
Biochemical Pathways
The compound interferes with the fatty acid elongation pathway, a critical biochemical pathway in the synthesis of VLCFAs . The inhibition of this pathway disrupts the normal functioning of the cells, affecting their growth and development.
Pharmacokinetics
It’s known that the compound is moderately soluble in water . It’s also slightly soluble in ethanol and acetone , which may influence its distribution and bioavailability in the environment.
Result of Action
The result of the compound’s action is the inhibition of growth in target organisms. By disrupting the synthesis of VLCFAs, the compound affects the integrity of cell membranes, leading to the death of the organism .
Action Environment
The efficacy and stability of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides . Its residual activity can last up to ten weeks , indicating its potential persistence in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide involves the use of large-scale reactors. The process begins with the dissolution of 2-ethyl-6-methylaniline in a solvent such as xylene. Chloroacetyl chloride is then added dropwise while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 2-ethyl-6-methylaniline and chloroacetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions (room temperature to 50°C) in polar solvents like ethanol or water.
Major Products Formed
Nucleophilic substitution: Products include various substituted acetamides depending on the nucleophile used.
Hydrolysis: Major products are 2-ethyl-6-methylaniline and chloroacetic acid.
Oxidation: N-oxides of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
Alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
Uniqueness
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct physicochemical properties and biological activity compared to its analogs . This uniqueness makes it a valuable intermediate in the synthesis of various herbicides with different modes of action and selectivity .
Propriétés
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINYPCTNJDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186172 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32428-71-0 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32428-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032428710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32428-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)



